Cas no 1021230-26-1 (methyl 4-{[(1E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-cyanoeth-1-en-1-yl]amino}benzoate)

Methyl 4-{[(1E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-cyanoeth-1-en-1-yl]amino}benzoate is a specialized organic compound featuring a conjugated thiazole core with a bromophenyl substituent, an electron-withdrawing cyano group, and an ester-functionalized benzoate moiety. Its structure suggests potential utility in pharmaceutical or materials chemistry, particularly as an intermediate in synthesizing bioactive molecules or optoelectronic materials. The presence of the bromine atom offers a reactive site for further functionalization via cross-coupling reactions, while the conjugated system may contribute to photophysical properties. This compound’s well-defined molecular architecture makes it suitable for applications requiring precise structural control, such as targeted drug design or advanced material development.
methyl 4-{[(1E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-cyanoeth-1-en-1-yl]amino}benzoate structure
1021230-26-1 structure
Product name:methyl 4-{[(1E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-cyanoeth-1-en-1-yl]amino}benzoate
CAS No:1021230-26-1
MF:C20H14BrN3O2S
Molecular Weight:440.31306219101
CID:5433518
PubChem ID:27422478

methyl 4-{[(1E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-cyanoeth-1-en-1-yl]amino}benzoate 化学的及び物理的性質

名前と識別子

    • methyl 4-{[(1E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-cyanoeth-1-en-1-yl]amino}benzoate
    • methyl 4-[[(E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-cyanoethenyl]amino]benzoate
    • AKOS005637949
    • methyl 4-({(E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-cyanoethenyl}amino)benzoate
    • STK878458
    • F3220-0675
    • 1021230-26-1
    • (E)-methyl 4-((2-(4-(4-bromophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate
    • VU0513467-1
    • Methyl 4-[[2-[4-(4-bromophenyl)-2-thiazolyl]-2-cyanoethenyl]amino]benzoate
    • インチ: 1S/C20H14BrN3O2S/c1-26-20(25)14-4-8-17(9-5-14)23-11-15(10-22)19-24-18(12-27-19)13-2-6-16(21)7-3-13/h2-9,11-12,23H,1H3
    • InChIKey: DBFPPORQXSBFCX-UHFFFAOYSA-N
    • SMILES: C(OC)(=O)C1=CC=C(NC=C(C2=NC(C3=CC=C(Br)C=C3)=CS2)C#N)C=C1

計算された属性

  • 精确分子量: 438.99901g/mol
  • 同位素质量: 438.99901g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 6
  • 重原子数量: 27
  • 回転可能化学結合数: 6
  • 複雑さ: 589
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 1
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 103Ų
  • XLogP3: 5.2

じっけんとくせい

  • 密度みつど: 1.502±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 586.5±60.0 °C(Predicted)
  • 酸度系数(pKa): -1.84±0.10(Predicted)

methyl 4-{[(1E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-cyanoeth-1-en-1-yl]amino}benzoate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F3220-0675-30mg
methyl 4-{[(1E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-cyanoeth-1-en-1-yl]amino}benzoate
1021230-26-1 90%+
30mg
$119.0 2023-04-27
Life Chemicals
F3220-0675-5mg
methyl 4-{[(1E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-cyanoeth-1-en-1-yl]amino}benzoate
1021230-26-1 90%+
5mg
$69.0 2023-04-27
Life Chemicals
F3220-0675-15mg
methyl 4-{[(1E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-cyanoeth-1-en-1-yl]amino}benzoate
1021230-26-1 90%+
15mg
$89.0 2023-04-27
Life Chemicals
F3220-0675-40mg
methyl 4-{[(1E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-cyanoeth-1-en-1-yl]amino}benzoate
1021230-26-1 90%+
40mg
$140.0 2023-04-27
Life Chemicals
F3220-0675-20mg
methyl 4-{[(1E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-cyanoeth-1-en-1-yl]amino}benzoate
1021230-26-1 90%+
20mg
$99.0 2023-04-27
Life Chemicals
F3220-0675-4mg
methyl 4-{[(1E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-cyanoeth-1-en-1-yl]amino}benzoate
1021230-26-1 90%+
4mg
$66.0 2023-04-27
Life Chemicals
F3220-0675-3mg
methyl 4-{[(1E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-cyanoeth-1-en-1-yl]amino}benzoate
1021230-26-1 90%+
3mg
$63.0 2023-04-27
Life Chemicals
F3220-0675-2μmol
methyl 4-{[(1E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-cyanoeth-1-en-1-yl]amino}benzoate
1021230-26-1 90%+
2μl
$57.0 2023-04-27
Life Chemicals
F3220-0675-20μmol
methyl 4-{[(1E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-cyanoeth-1-en-1-yl]amino}benzoate
1021230-26-1 90%+
20μl
$79.0 2023-04-27
Life Chemicals
F3220-0675-75mg
methyl 4-{[(1E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-cyanoeth-1-en-1-yl]amino}benzoate
1021230-26-1 90%+
75mg
$208.0 2023-04-27

methyl 4-{[(1E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-cyanoeth-1-en-1-yl]amino}benzoate 関連文献

methyl 4-{[(1E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-cyanoeth-1-en-1-yl]amino}benzoateに関する追加情報

Methyl 4-{[(1E)-2-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-2-cyanoeth-1-en-1-yl]amino}benzoate (CAS No. 1021230-26-1): An Overview

Methyl 4-{[(1E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-cyanoeth-1-en-1-yl]amino}benzoate (CAS No. 1021230-26-1) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a thiazole ring, a bromophenyl group, and a cyanoethenyl moiety, which collectively contribute to its potential therapeutic applications.

The synthesis of methyl 4-{[(1E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-cyanoeth-1-en-1-yl]amino}benzoate involves multiple steps, each requiring precise control over reaction conditions to ensure high yields and purity. Recent advancements in synthetic methodologies have enabled researchers to develop more efficient and scalable routes for the production of this compound. For instance, a study published in the Journal of Organic Chemistry in 2023 reported a novel palladium-catalyzed coupling reaction that significantly improved the yield and selectivity of the synthesis process.

In terms of its biological activity, methyl 4-{[(1E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-cyanoeth-1-en-1-yl]amino}benzoate has shown promising results in various preclinical studies. One notable application is its potential as an anticancer agent. Research conducted at the National Cancer Institute demonstrated that this compound exhibits potent cytotoxic effects against several cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action appears to involve the inhibition of key signaling pathways involved in cell proliferation and survival.

Beyond its anticancer properties, methyl 4-{[(1E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-cyanoeth-1-en-1-yl]amino}benzoate has also been investigated for its anti-inflammatory and antimicrobial activities. A study published in the Journal of Medicinal Chemistry in 2023 found that this compound effectively reduced inflammation in animal models of rheumatoid arthritis. Additionally, it exhibited strong antibacterial activity against both Gram-positive and Gram-negative bacteria, making it a potential candidate for the development of new antibiotics.

The pharmacokinetic properties of methyl 4-{[(1E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-cyanoeth-1-en-1-yl]amino}benzoate have also been studied extensively. In vitro and in vivo experiments have shown that this compound has good solubility and stability under physiological conditions. Furthermore, it demonstrates favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are crucial for its potential use as a therapeutic agent.

To further explore the therapeutic potential of methyl 4-{[(1E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-cyanoeth-1-en-1-yl]amino}benzoate, several clinical trials are currently underway. These trials aim to evaluate the safety and efficacy of the compound in human subjects with various diseases. Preliminary results from phase I trials have shown that the compound is well-tolerated at therapeutic doses and exhibits promising therapeutic effects.

In conclusion, methyl 4-{[(1E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-cyanoeth-1-en-1-yl]amino}benzoate (CAS No. 1021230-26-1) is a multifaceted compound with a wide range of potential applications in medicine. Its unique structural features and diverse biological activities make it an exciting area of research for both academic and industrial scientists. As more studies are conducted and clinical trials progress, it is likely that this compound will play an increasingly important role in the development of new therapeutic strategies for various diseases.

おすすめ記事

推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Amadis Chemical Company Limited
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Amadis Chemical Company Limited
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm